Cas no 926906-41-4 (tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate)
tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (3R)-3-(piperidin-4-yloxy)-pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 3-(4-piperidinyloxy)-, 1,1-dimethylethyl ester, (3R)-
- tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate
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- Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1
- InChI Key: JVTZDQRIYKNYSF-GFCCVEGCSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC[C@@H](OC2CCNCC2)C1
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 363.6±42.0 °C at 760 mmHg
- Flash Point: 173.7±27.9 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532710-250mg |
Tert-butyl (R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate |
926906-41-4 | 98% | 250mg |
¥7937.00 | 2024-04-25 |
tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate
Professional Introduction to Tert-butyl (3R)-3-(Piperidin-4-yloxy)pyrrolidine-1-carboxylate (CAS No. 926906-41-4)
Ter-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate, with the CAS number 926906-41-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique stereochemistry and functional groups make it a promising candidate for further investigation in medicinal chemistry.
The structural composition of tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate includes a pyrrolidine core substituted with a piperidin-4-yloxy group and an ester functionality at the tert-butyl position. This arrangement not only contributes to its distinct chemical properties but also opens up various possibilities for interactions with biological targets. The presence of the (3R) configuration indicates a specific stereochemical orientation that can critically influence its pharmacological activity.
In recent years, there has been a growing emphasis on the development of chiral drugs due to their enhanced specificity and reduced side effects. The stereochemical purity of tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate aligns well with this trend, making it an attractive scaffold for designing next-generation pharmaceuticals. Researchers have been exploring its potential as a precursor in synthesizing more complex molecules with tailored biological activities.
The compound's piperidin-4-yloxy moiety is particularly noteworthy, as piperidine derivatives are widely recognized for their role in drug development. Piperidine-based structures are often incorporated into small-molecule inhibitors due to their ability to interact effectively with protein targets. The specific substitution pattern in tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate suggests that it may exhibit inhibitory properties against certain enzymes or receptors, which could be exploited for therapeutic purposes.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies, allowing researchers to predict the binding affinity of compounds like tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate to various biological targets. These computational approaches have accelerated the drug discovery process, making it possible to identify promising candidates for further experimental validation. Preliminary simulations suggest that this compound may have interactions with targets involved in neurological disorders, making it a valuable asset in the quest for new treatments.
The synthesis of tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate presents both challenges and opportunities for synthetic chemists. The need for precise stereocontrol during the synthesis underscores the importance of advanced catalytic methods and chiral auxiliaries. Recent developments in asymmetric synthesis have provided new tools for constructing complex molecules with high enantioselectivity, which is crucial for achieving the desired stereochemical outcome in this compound.
Ongoing research is focused on optimizing synthetic routes to improve yield and scalability while maintaining high purity standards. Additionally, efforts are being made to explore alternative synthetic strategies that could reduce costs and environmental impact. The integration of green chemistry principles into the synthesis of such compounds is becoming increasingly important, reflecting a broader commitment to sustainable pharmaceutical practices.
The pharmacological evaluation of tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is another area of active investigation. In vitro studies have begun to reveal its potential biological activities, suggesting that it may possess properties relevant to treating conditions such as inflammation or neurodegeneration. These early findings are encouraging and warrant further exploration through more comprehensive experimental campaigns.
In conclusion, tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it an intriguing candidate for developing novel therapeutic agents. As research continues to uncover its properties and applications, this compound is poised to play a vital role in advancing our understanding of drug design and development.
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